N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzimidazole ring, followed by the construction of the triazolopyridazine moiety, and finally, the coupling with the piperidine-4-carboxamide.
Formation of Benzimidazole Ring: This step usually involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Construction of Triazolopyridazine Moiety: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Coupling with Piperidine-4-carboxamide: The final step involves the coupling of the synthesized triazolopyridazine intermediate with piperidine-4-carboxamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-1-[3-(methyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
- N-(1H-benzimidazol-2-yl)-1-[3-(ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Uniqueness
N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N8O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N8O/c1-13(2)19-26-25-17-7-8-18(27-29(17)19)28-11-9-14(10-12-28)20(30)24-21-22-15-5-3-4-6-16(15)23-21/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,30) |
InChI Key |
JEMRSESKXLFSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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